4-Fluoro-1-methyl-1H-indole
Overview
Description
4-Fluoro-1-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 4-position and a methyl group at the 1-position of the indole ring imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-methyl-1H-indole typically involves the introduction of a fluorine atom into the indole ring. One common method is the electrophilic fluorination of 1-methylindole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to its electron-rich nature.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used under mild to moderate conditions.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol are standard reducing agents.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated indole derivatives.
Oxidation: Major products are indole-2,3-diones.
Reduction: Reduced indole derivatives such as indolines.
Scientific Research Applications
4-Fluoro-1-methyl-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to its biological activity .
Comparison with Similar Compounds
1-Methylindole: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoroindole: Lacks the methyl group, affecting its reactivity and interactions.
5-Fluoro-1-methyl-1H-indole: Fluorine atom is at the 5-position, leading to variations in its chemical behavior.
Uniqueness: 4-Fluoro-1-methyl-1H-indole is unique due to the combined presence of a fluorine atom and a methyl group, which significantly influences its reactivity, binding affinity, and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
4-fluoro-1-methylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYACAMURHMRIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591324 | |
Record name | 4-Fluoro-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441715-34-0 | |
Record name | 4-Fluoro-1-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=441715-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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